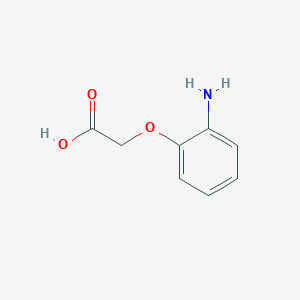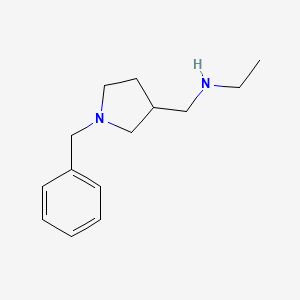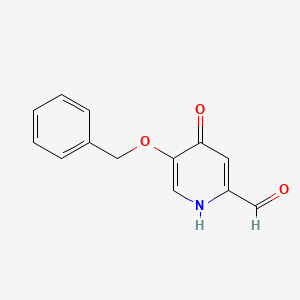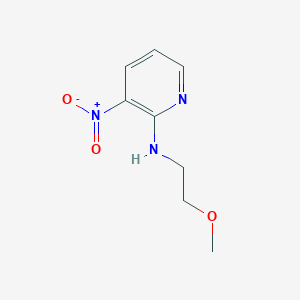
20-Bromoeicosan-1-ol
Übersicht
Beschreibung
20-Bromoicosan-1-ol: is an organic compound with the molecular formula C20H41BrO and a molecular weight of 377.44 g/mol It is a long-chain aliphatic alcohol with a bromine atom attached to the 20th carbon atom
Wissenschaftliche Forschungsanwendungen
Chemistry: 20-Bromoicosan-1-ol is used as a building block in organic synthesis, particularly in the preparation of long-chain aliphatic compounds and surfactants .
Biology: In biological research, it is used to study the effects of long-chain alcohols on cell membranes and lipid metabolism .
Industry: In the industrial sector, 20-Bromoicosan-1-ol is used in the production of specialty chemicals, including lubricants and plasticizers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From 1,20-Eicosanediol: One common method for synthesizing 20-Bromoicosan-1-ol involves the bromination of 1,20-eicosanediol.
From 1,20-Dibromoeicosane: Another method involves the reduction of 1,20-dibromoeicosane using a reducing agent such as lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of 20-Bromoicosan-1-ol often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 20-Bromoicosan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to 20-bromoicosane using reducing agents like sodium borohydride (NaBH4) .
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF), potassium cyanide in ethanol.
Major Products:
Oxidation: 20-Bromoicosanal, 20-Bromoicosanoic acid.
Reduction: 20-Bromoicosane.
Substitution: 20-Azidoicosan-1-ol, 20-Cyanoicosan-1-ol.
Wirkmechanismus
The mechanism of action of 20-Bromoicosan-1-ol involves its interaction with lipid bilayers in cell membranes. The long aliphatic chain allows it to integrate into the lipid bilayer, potentially altering membrane fluidity and permeability . This property makes it useful in drug delivery systems where enhanced permeability is desired.
Vergleich Mit ähnlichen Verbindungen
20-Bromoicosane: Similar structure but lacks the hydroxyl group.
1-Eicosanol: Similar structure but lacks the bromine atom.
20-Azidoicosan-1-ol: Similar structure with an azide group instead of bromine.
Uniqueness: 20-Bromoicosan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Eigenschaften
IUPAC Name |
20-bromoicosan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41BrO/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h22H,1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNWCADSJRJNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCBr)CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409188 | |
| Record name | 20-bromoicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92002-48-7 | |
| Record name | 20-bromoicosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)













